molecular formula C9H15NO3 B13023398 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1251925-13-9

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13023398
CAS No.: 1251925-13-9
M. Wt: 185.22 g/mol
InChI Key: DFJHSTIEMBTWCL-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like framework ([4.1.0] bicyclo system) with a nitrogen atom at position 3 (3-aza) and substituents including a methoxy group at position 1, a methyl group on the nitrogen, and a carboxylic acid at position 7. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring constrained geometries.

Properties

CAS No.

1251925-13-9

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-10-4-3-6-7(8(11)12)9(6,5-10)13-2/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

DFJHSTIEMBTWCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C2(C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclo[4.1.0]heptane Core

A well-documented method involves the reaction of cyclohexene oxide with methylamine to form a methylamino-cyclohexanol intermediate, followed by ring closure to form the azabicyclo structure.

Step Reaction Conditions Reagents Description Yield (%)
1 Room temperature, 14-16 hours Cyclohexene oxide + aqueous methylamine (35-40%) Nucleophilic ring opening of epoxide by methylamine to form methylamino-cyclohexanol intermediate >95%
2 -10 to 0 °C, followed by basic workup Intermediate + phosphorus tribromide (PBr3) + triethylamine or bromine + triphenylphosphine + triethylamine Intramolecular ring closure via halogenation and amine displacement to form 7-methyl-aza-bicyclo[4.1.0]heptane High (exact yield not specified)

This method is advantageous due to mild reaction conditions, readily available starting materials, and high yields. The ring closure step can be performed using either PBr3/triethylamine or Br2/Ph3P/triethylamine systems, allowing flexibility and cost optimization.

Introduction of Methoxy Group

Methylation of the nitrogen or oxygen atoms in the bicyclic system is typically achieved using methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH). The reaction is carried out at room temperature with incremental additions of reagents to drive the methylation to completion.

Step Reagents Conditions Notes
Methylation NaH + MeI Room temperature, multiple additions over several hours to overnight Ensures full methylation of target sites; reaction monitored by TLC or GC

Formation of Carboxylic Acid Functionality

The carboxylic acid at position 7 can be introduced or revealed by oxidation or hydrolysis of suitable precursors, depending on the synthetic route. In some cases, protected ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Reaction Scheme Summary

Step Intermediate/Product Reagents & Conditions Purpose
1 Methylamino-cyclohexanol Cyclohexene oxide + aqueous methylamine, RT, 15 h Epoxide ring opening
2 7-Methyl-aza-bicyclo[4.1.0]heptane PBr3/triethylamine or Br2/Ph3P/triethylamine, -10 to 0 °C Ring closure
3 Methylated bicyclic amine NaH + MeI, RT, multiple additions Methylation of N/O
4 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid Hydrolysis or oxidation steps as required Introduction of carboxylic acid

Research Findings and Optimization

  • Reaction Conditions: The use of room temperature and mild conditions in the first step significantly improves yield and simplifies purification compared to high-pressure or high-temperature methods reported earlier.
  • Reagent Ratios: Optimal molar ratios for the epoxide to methylamine are approximately 1:3.5–4.5, ensuring complete conversion.
  • Ring Closure: The choice between PBr3/triethylamine and bromine/triphenylphosphine/triethylamine systems allows for cost-effective synthesis without compromising yield.
  • Methylation: Incremental addition of NaH and MeI with stirring at room temperature ensures full methylation and avoids side reactions.
  • Purification: Intermediates are easily purified by standard extraction and distillation techniques, facilitating scale-up.

Comparative Table of Key Preparation Parameters

Parameter Method Using PBr3/Et3N Method Using Br2/Ph3P/Et3N
Temperature for ring closure -10 to 0 °C -10 to 0 °C
Molar ratio (Intermediate:Halogenating agent:Et3N) 1:1.1-1.3:0.4-0.6 1:1.0-1.2:1.1-1.3:0.4-0.6
Cost considerations Moderate Lower due to reagent availability
Yield High High
Reaction time Few hours Few hours

Chemical Reactions Analysis

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Data/Applications
1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid (Target) C₁₀H₁₅NO₃* ~199.23* - 1-Methoxy
- 3-Methyl-3-aza
- 7-Carboxylic acid
Hypothesized to exhibit enhanced lipophilicity vs. parent acid due to methoxy/methyl groups.
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid C₇H₁₁NO₂ 141.17 - Parent structure with no additional substituents Predicted pKa: 2.48; density: 1.28 g/cm³ . Simpler scaffold for derivatization.
Bicyclo[4.1.0]heptane-7-carboxylic acid C₈H₁₂O₂ 140.18 - Non-nitrogenous bicyclo core
- Carboxylic acid
Hazardous (Class 8); used as a building block for strained systems .
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[...] acid C₁₇H₁₅FN₄O₂ 326.33 - Fluorinated pyrimidoindol group
- Chiral centers
Protein Data Bank (PDB) ligand; potential kinase/target interaction studies .
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-methyl-3-azabicyclo[...] acid C₂₂H₂₁NO₄ 363.41 - Fmoc-protected amine
- 7-Methyl group
Intermediate in peptide synthesis; orthogonal protection strategies .
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₃H₁₅NO₃ 233.26 - 7-Oxa (oxygen in ring)
- Benzyl ester
Used in epoxide ring-opening reactions; TCI brand catalog compound .

*Estimated based on parent structure (C₇H₁₁NO₂) + methoxy (OCH₃: +31.03 g/mol) and methyl (CH₃: +15.03 g/mol).

Key Comparative Insights:

Functional Group Impact :

  • The methoxy group in the target compound likely increases lipophilicity (logP) compared to the parent 1-azabicycloheptane-7-carboxylic acid, enhancing membrane permeability .
  • Methylation on nitrogen (3-methyl-3-aza) reduces ring strain and may improve metabolic stability by hindering oxidative N-dealkylation .

Compounds like 3-azabicyclo[4.1.0]heptane-7-carboxylic acid () serve as precursors for bioactive molecules, suggesting the target compound could be functionalized similarly for drug discovery .

Synthetic Challenges: Introducing multiple substituents (e.g., methoxy, methyl, carboxylic acid) requires regioselective strategies to avoid side reactions, as seen in the TFA-mediated deprotection of iminosugars .

Physicochemical Properties :

  • The parent bicyclo[4.1.0]heptane-7-carboxylic acid () has a higher hazard profile (Class 8 corrosive), whereas nitrogen-containing analogs (e.g., ) are less hazardous but require careful handling due to reactive carboxyl groups .

Biological Activity

1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, with the CAS number 1251925-13-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO3C_9H_{15}NO_3 with a molecular weight of 185.22 g/mol. The compound features a bicyclic structure that contributes to its unique biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of cell wall synthesis, leading to bacterial cell death.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity AgainstMechanism
This compoundTBDTBD
3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl -7-oxo1-azabicycloheptane-2-carboxylic acidGram-positive & Gram-negativeInhibition of cell wall synthesis

Enzyme Inhibition

In enzyme inhibition assays, azabicyclo compounds have shown promise in inhibiting various enzymes, including urease and alpha-amylase . These activities are crucial for therapeutic applications in metabolic disorders and infections.

Table 2: Enzyme Inhibition Activities

Compound NameEnzyme TargetInhibition Percentage at 5 mM
This compoundTBDTBD
Compound XUrease43%
Compound YAlpha-amylaseTBD

Case Studies

A study published in MDPI evaluated various azabicyclo compounds for their biological activities, including their effects on enzyme inhibition and antimicrobial properties . The findings indicated that modifications to the bicyclic structure could enhance biological efficacy.

Case Study: Synthesis and Evaluation

In one notable case, researchers synthesized several derivatives of azabicyclo compounds and assessed their biological activities through in vitro assays. The results showed varying degrees of potency against specific bacterial strains and enzymes, suggesting that structural modifications could lead to improved therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. These computational approaches provide insights into the potential mechanisms by which these compounds exert their biological effects.

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